molecular formula C11H14N2O3 B8341034 2-Hydroxy-4-morpholin-4-yl-benzamide

2-Hydroxy-4-morpholin-4-yl-benzamide

Cat. No.: B8341034
M. Wt: 222.24 g/mol
InChI Key: NRINPVJAYDRHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-morpholin-4-yl-benzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 2-position and a morpholine moiety at the 4-position of the benzene ring.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H14N2O3/c12-11(15)9-2-1-8(7-10(9)14)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2,(H2,12,15)

InChI Key

NRINPVJAYDRHDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The hydroxyl group in 2-Hydroxy-4-morpholin-4-yl-benzamide may enhance hydrogen-bonding capacity compared to the fluoro or amino groups in analogs. This could influence solubility and target binding .
  • Molecular Weight : The higher molecular weight of the 4-fluoro derivative (314.35 g/mol) reflects its extended morpholinylmethyl-phenyl substituent, which may impact membrane permeability .

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy : In analogs like hydrazinecarbothioamides (e.g., compounds [4–6] in ), C=O and C=S stretching bands (1663–1682 cm⁻¹ and 1243–1258 cm⁻¹, respectively) confirm functional group integrity. The absence of C=O bands in triazoles [7–9] validates cyclization .
  • Tautomerism : Triazole derivatives (e.g., [7–9]) exist preferentially in the thione form, as evidenced by IR (νC=S at 1247–1255 cm⁻¹) and NMR data. This stability may inform the design of 2-Hydroxy-4-morpholin-4-yl-benzamide analogs with improved tautomeric control .

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